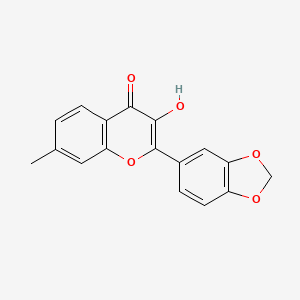
2-(1,3-benzodioxol-5-yl)-3-hydroxy-7-methyl-4H-chromen-4-one
Descripción general
Descripción
2-(1,3-benzodioxol-5-yl)-3-hydroxy-7-methyl-4H-chromen-4-one, also known as apigenin, is a flavone compound found in various plants, including parsley, chamomile, and celery. It has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Mecanismo De Acción
Apigenin exerts its therapeutic effects through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It also inhibits the activity of various enzymes involved in the inflammatory process, such as cyclooxygenase and lipoxygenase. Additionally, it activates various antioxidant pathways, such as the Nrf2 pathway, which protects cells from oxidative damage.
Biochemical and Physiological Effects:
Apigenin has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, which is the process by which new blood vessels are formed. It also has antihypertensive effects, which make it a potential treatment for hypertension. Additionally, it has been shown to improve glucose metabolism, which makes it a potential treatment for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Apigenin has several advantages for lab experiments, including its low toxicity and high bioavailability. It is also readily available and relatively inexpensive. However, its poor solubility in water and low stability make it challenging to work with in some experiments.
Direcciones Futuras
There are several future directions for 2-(1,3-benzodioxol-5-yl)-3-hydroxy-7-methyl-4H-chromen-4-one research, including the development of novel delivery systems to improve its solubility and stability. Additionally, more studies are needed to determine its potential as a treatment for various inflammatory diseases, such as arthritis and cardiovascular diseases. Finally, more research is needed to determine its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
In conclusion, this compound is a flavone compound found in various plants that has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. It has several advantages for lab experiments, including its low toxicity and high bioavailability. However, its poor solubility in water and low stability make it challenging to work with in some experiments. There are several future directions for this compound research, including the development of novel delivery systems and more studies to determine its potential as a treatment for various diseases.
Aplicaciones Científicas De Investigación
Apigenin has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. It also has anti-inflammatory and antioxidant effects, which make it a potential treatment for various inflammatory diseases, such as arthritis and cardiovascular diseases.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-hydroxy-7-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c1-9-2-4-11-13(6-9)22-17(16(19)15(11)18)10-3-5-12-14(7-10)21-8-20-12/h2-7,19H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBFOUFEUOEBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(ethylthio)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4333531.png)
![ethyl 4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4333538.png)
![methyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4333549.png)
![ethyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4333552.png)
![allyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4333557.png)
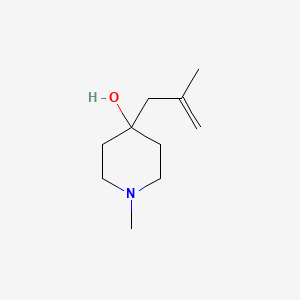
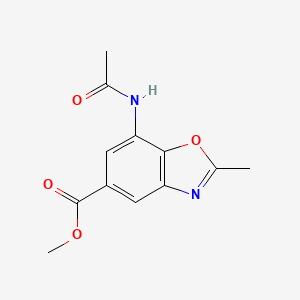
![5-({[5-chloro-1-(1-phenylethyl)-1H-benzimidazol-2-yl]thio}acetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4333580.png)
![1'-tert-butyl-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4333588.png)
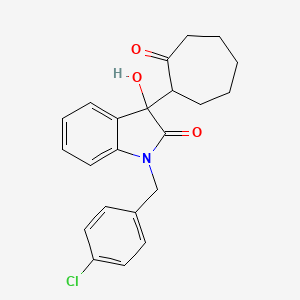
![5-amino-7-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylmethylene)-6-cyano-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxamide](/img/structure/B4333618.png)
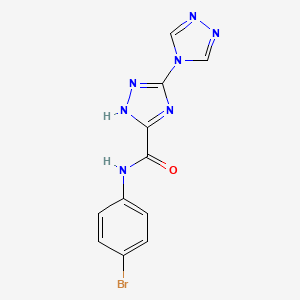
![2-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B4333625.png)
![9-(3-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4333629.png)